molecular formula C12H22N2O3 B2704283 N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide CAS No. 1206999-47-4

N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide

Cat. No.: B2704283
CAS No.: 1206999-47-4
M. Wt: 242.319
InChI Key: DKBSWMNOQLHWKG-UHFFFAOYSA-N
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Description

N1-Cycloheptyl-N2-(3-hydroxypropyl)oxalamide (hereafter referred to as Compound 1) is a synthetic oxalamide-based compound designed for use as a nucleating agent (NA) in biodegradable polyesters such as polyhydroxybutyrate (PHB). Its molecular architecture comprises:

  • Hard segments: Oxalamide moieties capable of forming two hydrogen bonds per motif, enabling self-assembly into β-sheet-like structures .
  • Soft segments: A cycloheptyl group and a 3-hydroxypropyl end-group, which enhance solubility in polymer melts and phase separation upon cooling .

Compound 1 is tailored to improve PHB crystallization kinetics by dissolving in the polymer melt, phase-separating just below PHB’s melting temperature, and providing heterogeneous nucleation sites. Its efficacy is validated through differential scanning calorimetry (DSC) and solid-state NMR, which reveal controlled thermal transitions and conformational flexibility .

Properties

IUPAC Name

N'-cycloheptyl-N-(3-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c15-9-5-8-13-11(16)12(17)14-10-6-3-1-2-4-7-10/h10,15H,1-9H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBSWMNOQLHWKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide typically involves the reaction of cycloheptylamine with 3-hydroxypropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general reaction scheme is as follows:

    Cycloheptylamine + Oxalyl Chloride: This step involves the formation of an intermediate cycloheptyl oxalyl chloride.

    Intermediate + 3-Hydroxypropylamine: The intermediate is then reacted with 3-hydroxypropylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide backbone can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxypropyl group may play a role in enhancing the compound’s solubility and bioavailability, while the cycloheptyl group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Modifications and Thermal Behavior

Oxalamide compounds are distinguished by their end-group chemistry and spacer length, which govern their solubility, phase separation, and nucleation efficiency. Below is a comparison of Compound 1 with key analogues:

Parameter Compound 1 Compound 2 Aromatic Oxalamides (e.g., Ma et al. [35])
End Groups Cycloheptyl and 3-hydroxypropyl Modified to mimic PHB repeat units Aromatic (e.g., benzyl, pyridinyl)
Spacer Length Longer flexible methylene chains Shorter spacers to align with PHB crystallization kinetics Variable, often rigid aromatic linkers
Melting Transitions (°C) 59.2 (end-group mobility), 147.9 (spacer reorganization), 203.4 (full melt) Higher phase separation temperature near PHB’s Tm (~170–180°C) Higher Tm (>200°C), incompatible with PHB melt processing
Hydrogen Bonding Strong β-sheet-like networks via dual amide H-bonds Similar H-bonding but optimized for PHB compatibility Rigid H-bonding motifs, less adaptable to PHB
Nucleation Efficiency Moderate; enhances PHB crystallinity at 0.5 wt% loading Superior; tailored miscibility and phase separation improve nucleation density Ineffective for PHB due to poor melt dispersion

Key Research Findings

(a) Compound 1 vs. Compound 2
  • Miscibility and Phase Separation : Compound 2’s end groups mimic PHB’s structure, enhancing melt miscibility. Its shorter spacers promote phase separation closer to PHB’s equilibrium melting temperature, enabling earlier nucleation .
  • Thermal Behavior : DSC shows Compound 1 undergoes three endothermic transitions (59.2°C, 147.9°C, 203.4°C), while Compound 2 exhibits a higher phase separation temperature (~170–180°C), aligning with PHB’s crystallization window .
  • Nucleation Efficiency : Compound 2 increases PHB’s crystallization temperature (Tc) by 10–15°C compared to 5–8°C for Compound 1, demonstrating superior performance .
(b) Compound 1 vs. Aromatic Oxalamides
  • Solubility Limitations : Aromatic oxalamides (e.g., N1-(2,4-dimethoxybenzyl)-N2-(pyridin-2-yl)ethyl oxalamide) exhibit high melting points (>200°C) and poor miscibility in PHB melts, leading to inhomogeneous dispersion and negligible nucleation enhancement .
  • Hydrogen Bonding Rigidity : Their rigid H-bonded structures resist conformational changes required for PHB compatibility, unlike the flexible spacers in Compound 1 .
(c) Broader Oxalamide Derivatives
  • Functional Applications: Oxalamides like N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide (PubChem CID: 1000225785) and N1-(3-hydroxypropyl)-N2-(hexahydropyridoquinolinyl)oxalamide (CAS 898427-73-1) are explored in medicinal chemistry and materials science but lack documented polymer nucleation efficacy .

Mechanistic Insights and Design Principles

  • Hydrogen Bonding Dynamics : Compound 1’s transitions at 59.2°C and 147.9°C correlate with increased end-group mobility and spacer reorganization, weakening H-bonding and initiating melt dissolution .
  • Spacer Length Optimization : Shorter spacers in Compound 2 reduce entanglement, enabling faster self-assembly and alignment with PHB’s crystallization kinetics .
  • End-Group Engineering : Hydrophilic end groups (e.g., 3-hydroxypropyl) enhance melt miscibility, whereas hydrophobic/aromatic groups hinder dispersion .

Biological Activity

N1-cycloheptyl-N2-(3-hydroxypropyl)oxalamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the oxalamide class of compounds, characterized by an oxalamide functional group which may contribute to its biological properties. The presence of the cycloheptyl and hydroxypropyl groups enhances its structural diversity, potentially influencing its interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions. For instance, it could interact with hydrolases or kinases, leading to downstream effects on cell signaling and metabolism.
  • Receptor Modulation : It may bind to certain receptors, modulating their activity and affecting physiological responses. This binding could influence pathways related to inflammation or cell proliferation.
  • Antimicrobial Activity : Preliminary studies suggest that oxalamides can exhibit antimicrobial properties, potentially making this compound a candidate for further exploration in antimicrobial therapy.

Anticancer Properties

Research has indicated that oxalamides can possess anticancer properties. For example, a study focusing on various oxalamide derivatives demonstrated significant cytotoxic effects against different tumor cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but shows promise based on structural similarities with other active compounds.

Antimicrobial Effects

The antimicrobial potential of this compound has been investigated in vitro. The compound exhibited activity against a range of bacterial strains, suggesting it could serve as a lead compound for the development of new antibiotics. Comparative studies with established antibiotics indicated that the compound's efficacy varies depending on the bacterial target.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivitySignificant cytotoxicity observed in breast and colon cancer cell lines. Mechanism involves apoptosis induction.
Study 2Antimicrobial ActivityEffective against Gram-positive bacteria; shows potential for development as a novel antibiotic.
Study 3Enzyme InteractionDemonstrated inhibition of specific hydrolases, impacting metabolic pathways involved in cancer progression.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound could provide insights into its therapeutic potential.
  • In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for assessing the efficacy and safety profile of the compound.
  • Structural Modifications : Investigating analogs with varied substituents may yield compounds with enhanced bioactivity or reduced toxicity.

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